molecular formula C21H20N6OS B2745997 N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-31-9

N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2745997
CAS RN: 894057-31-9
M. Wt: 404.49
InChI Key: MKPVYRSTSLXVHO-UHFFFAOYSA-N
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Description

“N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a compound that belongs to the class of triazolothiadiazines . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of such compounds has been studied extensively . For instance, a series of novel [1,2,4]triazolo [4,3-a]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR, NMR, and EI-MS . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it has been found that most of the compounds showed satisfactory activity compared with the lead compound foretinib .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the yield, melting point, and spectra from NMR and IR can provide valuable information about the compound .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxic effects against human cancer cell lines. Specifically, it was tested against HepG2 and MDA-MB-231 cells. One notable derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) , demonstrated promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). Additionally, it exhibited selectivity against MDA-MB-231 over HepG2 cells (IC50 = 22.6 μM) .

Antifungal Properties

Imidazo[2,1-b]thiazole-based compounds have shown antifungal activity. While further studies are needed, this scaffold could potentially be explored as an antifungal agent .

Antibacterial Applications

Although not explicitly studied for antibacterial effects, the imidazo[2,1-b]thiazole moiety has demonstrated antibacterial properties in related compounds. Researchers may investigate this compound’s antibacterial potential .

Anti-Inflammatory Potential

The broader pharmacological activities of imidazo[2,1-b]thiazoles include anti-inflammatory effects. While specific data on this compound are scarce, it could be a starting point for further investigations .

Antioxidant Properties

Imidazo[2,1-b]thiazole derivatives have been associated with antioxidant activity. Researchers might explore whether this compound exhibits similar effects .

Enzyme Inhibition

Imidazo[2,1-b]thiazoles have been investigated as enzyme inhibitors, including carbonic anhydrase inhibitors. While direct evidence for this compound is lacking, it could be a potential lead for further studies .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple biochemical pathways related to its anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.

Result of Action

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Future Directions

The future directions in the research of this compound could involve the design and synthesis of more potent derivatives, further investigation of their mechanisms of action, and comprehensive safety and toxicity studies. The ultimate goal would be to develop new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13-9-14(2)20(15(3)10-13)23-19(28)12-29-21-25-24-18-7-6-17(26-27(18)21)16-5-4-8-22-11-16/h4-11H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPVYRSTSLXVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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